molecular formula C17H14ClN B599449 4-Chloro-6,8-dimethyl-2-phenylquinoline CAS No. 101602-31-7

4-Chloro-6,8-dimethyl-2-phenylquinoline

Cat. No.: B599449
CAS No.: 101602-31-7
M. Wt: 267.756
InChI Key: MCCJMSALUBTGDI-UHFFFAOYSA-N
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Description

4-Chloro-6,8-dimethyl-2-phenylquinoline is a halogenated heterocyclic compound with the molecular formula C17H14ClN and a molecular weight of 267.75 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,8-dimethyl-2-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-phenylquinoline derivatives with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,8-dimethyl-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), bases (NaOH, KOH), solvents (DMF, DMSO)

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, acetic acid)

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF)

Major Products Formed

    Substitution: Aminoquinolines, thioquinolines, alkoxyquinolines

    Oxidation: Carboxyquinolines, aldehydoquinolines

    Reduction: Dihydroquinolines

Mechanism of Action

The mechanism of action of 4-Chloro-6,8-dimethyl-2-phenylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the quinoline core can intercalate into DNA, disrupting its function and leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6,8-dimethylquinoline
  • 4,8-Dichloro-2,6-dimethylquinoline
  • 4-Chloro-2,8-dimethylquinoline
  • 4-Chloro-7,8-dimethylquinoline
  • 4-Chloro-2,6-dimethylquinoline
  • 4-Chloro-6,8-difluoro-2-methylquinoline
  • 8-Chloro-4-hydroxy-2-phenylquinoline
  • 2-Chloro-6,7-dimethoxy-4-methylquinoline
  • 4,7-Dichloro-2,8-dimethylquinoline

Uniqueness

4-Chloro-6,8-dimethyl-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2-position and the chloro group at the 4-position can enhance its reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

4-chloro-6,8-dimethyl-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCJMSALUBTGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656303
Record name 4-Chloro-6,8-dimethyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101602-31-7
Record name 4-Chloro-6,8-dimethyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101602-31-7
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